In-Depth Technical Guide: Chemical, Physical, and Pharmacological Properties of 6,8-Dimethyl-7-hydroxychroman-4-one
In-Depth Technical Guide: Chemical, Physical, and Pharmacological Properties of 6,8-Dimethyl-7-hydroxychroman-4-one
Executive Summary
The chroman-4-one (benzodihydropyran) scaffold is a privileged structure in medicinal chemistry and drug discovery[1]. Distinguished from chromones by the absence of a C2–C3 double bond, chroman-4-ones possess a unique degree of structural flexibility in their dihydropyran ring, allowing for highly specific interactions within enzymatic binding pockets[2],[3].
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of 6,8-dimethyl-7-hydroxychroman-4-one (CAS: 178374-94-2)[4]. This guide synthesizes its core physicochemical properties, details a self-validating synthetic methodology, and explores its pharmacological relevance—specifically its role as a hydrophobic anchor in kinase and Sirtuin 2 (SIRT2) inhibition[5].
Core Chemical & Physical Properties
The functionalization of the chroman-4-one scaffold with a hydroxyl group at C7 and methyl groups at C6 and C8 creates a highly lipophilic molecule with a single, potent hydrogen-bond donor. This specific arrangement is critical for its biological activity and solubility profile.
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | 7-Hydroxy-6,8-dimethyl-2,3-dihydro-4H-chromen-4-one |
| CAS Registry Number | 178374-94-2[4] |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Scaffold Class | Chroman-4-one (Benzodihydropyran)[6] |
Table 2: Physicochemical Properties (Consensus Data)
| Property | Value |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 185–195 °C (Predicted based on scaffold analogs) |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in H₂O |
| Hydrogen Bond Donors | 1 (C7-OH) |
| Hydrogen Bond Acceptors | 3 (C4=O, O1, C7-OH) |
Synthetic Methodology & Workflow
The synthesis of 6,8-dimethyl-7-hydroxychroman-4-one requires precise thermodynamic control. The following two-step protocol is designed as a self-validating system, ensuring that intermediate failures are immediately detectable.
Fig 1. Step-by-step synthetic workflow of 6,8-dimethyl-7-hydroxychroman-4-one from resorcinol.
Step 1: Friedel-Crafts Acylation
Objective: Attach the propionic acid chain to the C6 position of the resorcinol ring[1].
-
Reagents: 2,4-dimethylbenzene-1,3-diol (1.0 eq), 3-chloropropionic acid (1.1 eq), Trifluoromethanesulfonic acid (TfOH) (solvent/catalyst).
-
Protocol:
-
Charge a dry, argon-purged flask with 3-chloropropionic acid and TfOH.
-
Slowly add 2,4-dimethylbenzene-1,3-diol at 0 °C to prevent uncontrolled exothermic polymerization.
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Quench over ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Causality & IPQC: TfOH is utilized as a superacid catalyst instead of AlCl₃ because it maintains a homogeneous reaction environment and prevents the cleavage of sensitive ether intermediates[2]. The regioselectivity is thermodynamically driven by the synergistic ortho/para directing effects of the two hydroxyl groups, funneling the acylium ion exclusively to the less sterically hindered C6 position. Self-Validation: The reaction mixture will shift from clear to a deep amber color upon acylium ion formation.
Step 2: Intramolecular Cyclization (Bimolecular Nucleophilic Substitution)
Objective: Close the dihydropyran ring via an SN2 mechanism[2].
-
Reagents: Acylated intermediate, 2 M NaOH (aq), Ethanol (minimal).
-
Protocol:
-
Dissolve the intermediate in a minimal volume of ethanol.
-
Add 2 M NaOH dropwise at room temperature and stir for 2 hours.
-
Acidify the mixture with 1 M HCl to pH 3.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water.
-
-
Causality & IPQC: The choice of 2 M NaOH selectively deprotonates the C1-OH (pKa ~9.5) to form a highly nucleophilic phenoxide without causing retro-aldol degradation of the ketone[1]. The subsequent 6-exo-tet ring closure forms the dihydropyran ring. Self-Validation: This step validates itself through pH-dependent precipitation. Upon acidifying to pH 3, the protonation of the C7-phenoxide causes the target chroman-4-one to spontaneously crash out of solution as an off-white precipitate.
Analytical Characterization
To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The absence of the C2–C3 double bond (present in chromones) is clearly visible in the aliphatic region of the ¹H NMR spectrum[2].
Table 3: ¹H NMR Analytical Validation (Predicted for IPQC in DMSO-d₆)
| Shift (ppm) | Multiplicity | Integration | Assignment & Causality |
| ~10.5 | Singlet | 1H | C7-OH: Highly deshielded phenolic proton. |
| ~7.4 | Singlet | 1H | C5-H: Sole aromatic proton, isolated by C4a and C6-CH₃. |
| ~4.4 | Triplet (J=6.5 Hz) | 2H | C2-H₂: Aliphatic protons deshielded by the adjacent O1 ether linkage. |
| ~2.7 | Triplet (J=6.5 Hz) | 2H | C3-H₂: Aliphatic protons adjacent to the C4 carbonyl. |
| ~2.1 | Singlet | 3H | C6-CH₃: Methyl group on the aromatic ring. |
| ~2.0 | Singlet | 3H | C8-CH₃: Methyl group on the aromatic ring. |
Pharmacological Relevance & Molecular Dynamics
Chroman-4-one derivatives are heavily utilized in the development of antioxidant, anti-inflammatory, and neuroprotective agents[6],[7]. The specific substitution pattern of 6,8-dimethyl-7-hydroxychroman-4-one optimizes it for targeted protein inhibition.
Fig 2. Pharmacological pathway of chromanone-mediated SIRT2 inhibition and ROS scavenging.
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is an NAD⁺-dependent histone deacetylase implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases[5]. Research demonstrates that chroman-4-ones act as potent SIRT2 inhibitors. Crucially, bulky or hydrophobic substitutions at the 6- and 8-positions significantly enhance inhibitory potency by perfectly occupying the enzyme's hydrophobic selectivity pocket[5]. The 6,8-dimethyl groups in this molecule serve as these critical hydrophobic anchors, while the C4 carbonyl and C7-OH engage in essential hydrogen bonding with the enzyme's active site.
Antioxidant Capacity
The C7-hydroxyl group acts as a potent hydrogen-bond donor and radical scavenger. Chromanones exhibit significant antioxidant properties by neutralizing Reactive Oxygen Species (ROS) via hydrogen atom transfer (HAT), thereby protecting cells from oxidative stress-induced apoptosis[6],[7].
References
-
ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from:[Link]
-
MDPI - Molecules. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from:[Link]
-
PMC - NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from:[Link]
-
PMC - NIH. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from:[Link]
-
ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from:[Link]
